molecular formula C21H22N6O2 B2468878 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1021115-03-6

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine

Cat. No.: B2468878
CAS No.: 1021115-03-6
M. Wt: 390.447
InChI Key: RSYLKFHLXUBFOD-UHFFFAOYSA-N
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Description

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a pyridazin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxybenzoyl group. The final step involves the coupling of the pyridazin-3-amine moiety under controlled conditions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) or other transition metal catalysts, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of nitro groups results in the formation of amines .

Scientific Research Applications

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-methoxybenzoyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-methoxyphenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-29-17-7-5-16(6-8-17)21(28)27-14-12-26(13-15-27)20-10-9-19(24-25-20)23-18-4-2-3-11-22-18/h2-11H,12-15H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLKFHLXUBFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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